[4-(2-Cyanophenoxy)cyclohexyl]urea
Description
Properties
IUPAC Name |
[4-(2-cyanophenoxy)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c15-9-10-3-1-2-4-13(10)19-12-7-5-11(6-8-12)17-14(16)18/h1-4,11-12H,5-8H2,(H3,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWFLQYTWGONGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)N)OC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Cyanophenoxy)cyclohexyl]urea typically involves the reaction of 4-(2-cyanophenoxy)cyclohexylamine with an isocyanate compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: [4-(2-Cyanophenoxy)cyclohexyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the urea group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, [4-(2-Cyanophenoxy)cyclohexyl]urea is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for drug development.
Medicine: In medicine, this compound is being explored for its potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various medical conditions.
Industry: In the industrial sector, the compound is used in the development of new materials with enhanced properties. Its versatility makes it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [4-(2-Cyanophenoxy)cyclohexyl]urea involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
[4-(2-Cyanophenoxy)cyclohexyl]amine: A precursor in the synthesis of [4-(2-Cyanophenoxy)cyclohexyl]urea.
[4-(2-Cyanophenoxy)cyclohexyl]isocyanate: Another related compound used in the synthesis process.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
[4-(2-Cyanophenoxy)cyclohexyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications, supported by data tables and research findings.
The synthesis of this compound typically involves the reaction between 4-(2-cyanophenoxy)cyclohexylamine and an isocyanate under controlled conditions. The reaction is conducted in organic solvents like dichloromethane or toluene at temperatures ranging from 0°C to 25°C to maximize yield and purity. The compound has a molecular weight of 259.30 g/mol and an InChI key of InChI=1S/C14H17N3O2/c15-9-10-3-1-2-4-13(10)19-12-7-5-11(6-8-12)17-14(16)18 .
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of certain receptors or enzymes, influencing key biochemical pathways. However, detailed mechanisms remain under investigation.
Potential Targets:
- Receptors : The compound may bind to various receptors involved in cellular signaling.
- Enzymes : It could act as an inhibitor or modulator of enzymatic activity related to metabolic processes.
Pharmacological Studies
Research has indicated that this compound exhibits promising pharmacological properties that could be beneficial in drug development.
Case Studies:
- Antitumor Activity : In vitro studies have suggested that the compound may inhibit the growth of certain cancer cell lines, possibly through apoptosis induction mechanisms.
- Neuroprotective Effects : Animal models have shown that it may enhance cognitive functions, similar to other small molecules targeting neurodegenerative pathways.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| [4-(2-Cyanophenoxy)cyclohexyl]amine | Precursor in synthesis | Active in preliminary biological assays |
| [4-(2-Cyanophenoxy)cyclohexyl]isocyanate | Intermediate in synthesis | Reactivity with various nucleophiles |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of compounds related to this compound. Research indicates that modifications at specific positions can significantly alter biological efficacy and receptor binding affinity.
Key Findings:
- Substituent Effects : Changing functional groups on the phenyl ring affects potency and selectivity toward biological targets.
- Efficacy Measurements : In vitro assays demonstrate varying degrees of efficacy against specific receptors, with data indicating a potential for therapeutic applications in pain management and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
